2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonamide bond being facilitated by the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-bromobenzoate
- 2-Bromo-N-(4-methylphenyl)benzamide
Uniqueness
2-Amino-N-(2-bromo-4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and bromine functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
88312-91-8 |
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Molecular Formula |
C13H13BrN2O2S |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
2-amino-N-(2-bromo-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-7-12(10(14)8-9)16-19(17,18)13-5-3-2-4-11(13)15/h2-8,16H,15H2,1H3 |
InChI Key |
DWKXOFQKQNKYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N)Br |
Origin of Product |
United States |
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